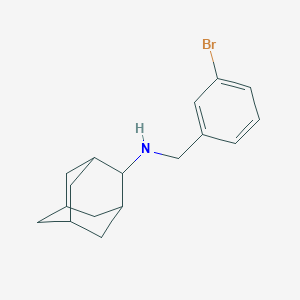

N-(2-adamantyl)-N-(3-bromobenzyl)amine

Description

Properties

Molecular Formula |

C17H22BrN |

|---|---|

Molecular Weight |

320.3g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]adamantan-2-amine |

InChI |

InChI=1S/C17H22BrN/c18-16-3-1-2-11(9-16)10-19-17-14-5-12-4-13(7-14)8-15(17)6-12/h1-3,9,12-15,17,19H,4-8,10H2 |

InChI Key |

CGGZCBZEJXKYPM-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)Br |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)Br |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-adamantyl)-N-(3-bromobenzyl)amine CAS number and IUPAC name

Synthesis, Properties, and Applications in Medicinal Chemistry[1]

Part 1: Executive Summary & Chemical Identity[1]

N-(2-Adamantyl)-N-(3-bromobenzyl)amine is a specialized secondary amine intermediate characterized by the fusion of a bulky, lipophilic adamantane cage with a functionalized aromatic ring.[1] Unlike its well-known analog Bromantane (which contains a direct N-phenyl bond), this compound features a methylene bridge (N-benzyl), imparting distinct conformational flexibility and basicity.[1]

This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) as a core motif for P2X7 receptor antagonists, Sigma-1 receptor ligands, and anti-viral agents.[1] The 3-bromo substituent serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library diversification.[1]

Chemical Identity Table[1]

| Property | Detail |

| IUPAC Name | N-(3-Bromobenzyl)adamantan-2-amine |

| Common Name | 2-(3-Bromobenzylamino)adamantane |

| CAS Number | Not Widely Indexed (Research Intermediate)* |

| Molecular Formula | C₁₇H₂₂BrN |

| Molecular Weight | 320.27 g/mol |

| Predicted LogP | ~4.8 (High Lipophilicity) |

| pKa (Predicted) | ~9.5 (Secondary Amine) |

| Appearance | Off-white to pale yellow solid (low melting point) |

*Note: As a specialized intermediate, this specific isomer often lacks a dedicated public CAS entry in commodity registries. It is synthesized on-demand from widely available precursors (see Synthesis).[1]

Part 2: Synthesis & Methodology[1][3][4][5][6][7][8]

Strategic Analysis of Synthetic Routes

For the synthesis of N-(2-adamantyl)-N-(3-bromobenzyl)amine, Reductive Amination is the superior pathway compared to direct alkylation.[1]

-

Direct Alkylation (Avoid): Reacting 2-adamantylamine with 3-bromobenzyl bromide typically leads to over-alkylation (formation of tertiary amines) and requires difficult chromatographic separation.[1]

-

Reductive Amination (Recommended): The condensation of 2-adamantanone with 3-bromobenzylamine allows for controlled mono-alkylation.[1] The steric bulk of the adamantane cage at the 2-position significantly slows down nucleophilic attack, making the choice of reducing agent and solvent critical for conversion.

Optimized Experimental Protocol

Objective: Synthesis of N-(3-bromobenzyl)adamantan-2-amine via Indirect Reductive Amination.

Reagents:

-

2-Adamantanone (CAS: 700-58-3) – Electrophile[1]

-

3-Bromobenzylamine (CAS: 10269-01-9) – Nucleophile[1]

-

Sodium Triacetoxyborohydride (STAB) – Selective Reducing Agent[1][2][3]

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

In a dry round-bottom flask under N₂ atmosphere, dissolve 2-adamantanone (1.0 equiv, 10 mmol) and 3-bromobenzylamine (1.1 equiv, 11 mmol) in anhydrous DCE (40 mL).

-

Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1]

-

Insight: The steric hindrance of the 2-adamantyl ketone requires acid catalysis to facilitate water elimination.[1] Stir at room temperature for 2–4 hours.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

-

Mechanism:[1][4][5][6][2][7] STAB is preferred over NaBH₄ because it is less basic and selectively reduces the iminium ion without reducing the ketone starting material, minimizing side products.

-

Allow the reaction to warm to room temperature and stir overnight (12–16 h).

-

-

Work-up & Purification:

-

Quench with saturated aqueous NaHCO₃ (slow addition) to neutralize acid and decompose excess borohydride.[1]

-

Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient).[1] The product typically elutes as a viscous oil that solidifies upon standing.[1]

-

Reaction Logic Diagram[1]

Figure 1: Reductive amination pathway.[1][6][2][3][7] The steric bulk of the adamantane ring necessitates acid catalysis (AcOH) to drive imine formation prior to reduction.[1]

Part 3: Applications & Pharmacological Relevance[1][6][7]

Structural Utility in Drug Design

This molecule serves as a "privileged scaffold" hybrid.[1]

-

Adamantane Moiety: Acts as a "lipophilic bullet," improving blood-brain barrier (BBB) penetration and metabolic stability by blocking oxidative metabolism at the nitrogen center.[1] It often occupies hydrophobic pockets in receptors (e.g., the M2 channel of Influenza A or the orthosteric site of P2X7).

-

3-Bromobenzyl Group: Provides a specific electronic profile (electron-withdrawing) and a vector for further chemical elaboration.[1]

Downstream Functionalization

The aryl bromide is a strategic "handle" for parallel medicinal chemistry:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl libraries (e.g., exploring the S1' pocket of proteases).[1]

-

Buchwald-Hartwig Amination: Conversion to aryl-diamines for kinase inhibitor exploration.[1]

Structure-Activity Relationship (SAR) Logic[1]

Figure 2: SAR deconstruction. The scaffold balances lipophilicity (Adamantane) with reactivity (Bromine) and basicity (Amine).[1]

Part 4: Safety & Handling

-

Hazards: As a secondary amine and aryl bromide, treat as an Irritant (Skin/Eye) .[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation of the amine or discoloration.

-

Incompatibility: Avoid strong oxidizing agents.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

-

PubChem. (2025).[1] "2-Adamantanone Compound Summary." National Library of Medicine.[1] Link

-

ChemicalBook. (2025).[1][8] "3-Bromobenzylamine Properties and Synthesis." Link

-

Morozov, I. S., et al. (1998).[5] "Synthesis and neurotropic activity of N-(adamant-2-yl)anilines." Pharmaceutical Chemistry Journal. (Foundational text on adamantyl-amine derivatives). Link[1]

Sources

- 1. Bromantan | C16H20BrN | CID 4660557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 5. RU2547141C1 - Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane) - Google Patents [patents.google.com]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3-Bromobenzylamine | 10269-01-9 [chemicalbook.com]

Lipophilicity and solubility of N-adamantyl-N-benzylamine derivatives

An In-depth Technical Guide to the Lipophilicity and Solubility of N-Adamantyl-N-Benzylamine Derivatives

Abstract

In the landscape of modern drug discovery, the optimization of a candidate molecule's physicochemical properties is as critical as the optimization of its pharmacological activity. Among these properties, lipophilicity and aqueous solubility stand out as primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth exploration of these two crucial parameters within the context of N-adamantyl-N-benzylamine derivatives, a chemical scaffold with significant potential in medicinal chemistry. We will dissect the unique contributions of the bulky, lipophilic adamantyl group and the ionizable benzylamine core, offering both theoretical insights and practical, field-tested protocols for their accurate measurement and interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and advance molecules with optimized ADME characteristics.

Part 1: Foundational Principles

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug from administration to its site of action is a complex odyssey through diverse physiological environments. A molecule must be soluble enough to be formulated and absorbed, yet lipophilic enough to permeate biological membranes. This delicate balance is often referred to as the "rule of five" or Lipinski's rule, which provides a framework for evaluating the druglikeness of a chemical compound. Poor solubility can lead to erratic absorption and low bioavailability, while excessive lipophilicity is often associated with non-specific binding, increased metabolic clearance, and potential toxicity. Therefore, the early and accurate characterization of lipophilicity and solubility is a cornerstone of successful drug development, enabling a data-driven approach to lead optimization.

Defining and Measuring Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a molecule for a lipid-like environment, is most commonly quantified by the partition coefficient (P) or its logarithmic form, logP. This value represents the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

For ionizable compounds such as amines, the distribution coefficient (D) or its logarithmic form, logD, is a more physiologically relevant parameter. LogD takes into account the partitioning of all species of the compound (ionized and non-ionized) at a specific pH, usually physiological pH 7.4. The relationship between logP and logD for a basic compound like an N-adamantyl-N-benzylamine derivative is given by the equation:

logD = logP - log(1 + 10^(pKa - pH))

This equation underscores the critical influence of the compound's pKa and the pH of the medium on its overall distribution behavior.

Understanding Aqueous Solubility

Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in water at a given temperature and pressure to form a saturated solution. In drug discovery, thermodynamic solubility is the most precise measure, representing the concentration of a compound in a saturated solution in equilibrium with its solid phase. This parameter is crucial for understanding the driving force for absorption from the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Part 2: Structural Analysis of N-Adamantyl-N-Benzylamine Derivatives

The physicochemical properties of N-adamantyl-N-benzylamine derivatives are a direct consequence of their unique molecular architecture. Understanding the contribution of each structural component is key to rationally modulating these properties.

The Adamantyl Moiety: A Lipophilic Anchor

The adamantyl group is a rigid, three-dimensional cage-like hydrocarbon structure. Its key features include:

-

High Lipophilicity: Composed entirely of carbon and hydrogen atoms in a stable, strain-free conformation, the adamantyl group is exceptionally lipophilic. The incorporation of this moiety into a molecule invariably leads to a significant increase in its logP.

-

Metabolic Stability: The rigid, saturated nature of the adamantane cage makes it resistant to metabolic degradation, which can be advantageous for increasing a drug's half-life.

-

Steric Bulk: The size and shape of the adamantyl group can influence a molecule's binding to its target protein and can also shield other parts of the molecule from metabolic enzymes.

The Benzylamine Core: pH-Dependent Ionization

The benzylamine portion of the scaffold contains a basic nitrogen atom, which is typically protonated at physiological pH. This has several important consequences:

-

pH-Dependent Solubility: The protonated, ionized form of the amine is significantly more water-soluble than the neutral form. This means that the solubility of N-adamantyl-N-benzylamine derivatives will be highly dependent on the pH of the aqueous medium.

-

Influence on Lipophilicity: As the amine becomes protonated at lower pH values, the molecule becomes more polar, leading to a decrease in its logD. This pH-dependent lipophilicity is a critical factor in the drug's ability to traverse different biological compartments with varying pH levels.

-

Potential for Salt Formation: The basic nitrogen allows for the formation of various salts (e.g., hydrochloride, sulfate), which can be used to improve the solubility and dissolution rate of the parent compound.

Synergistic Effects and Modulation of Properties

The interplay between the highly lipophilic adamantyl group and the ionizable benzylamine core creates a molecule with a complex physicochemical profile. The challenge for medicinal chemists is to modify the structure to achieve the optimal balance of lipophilicity and solubility. This can be achieved through various strategies, such as:

-

Substitution on the Benzyl Ring: Introducing polar substituents (e.g., hydroxyl, methoxy groups) can decrease lipophilicity and potentially increase solubility.

-

Modification of the Amine: The basicity (pKa) of the nitrogen can be fine-tuned through electronic effects of substituents, which in turn will alter the logD profile.

-

Introduction of Polar Groups on the Adamantyl Cage: While synthetically challenging, the addition of polar functional groups to the adamantyl moiety can help to mitigate its high lipophilicity.

Caption: Shake-Flask LogD determination workflow.

Protocol: High-Throughput LogD Screening using HPLC

For screening larger numbers of compounds, HPLC-based methods offer higher throughput. These methods correlate a compound's retention time on a reverse-phase column with known logD values of standard compounds.

Methodology:

-

System Setup:

-

Use a reverse-phase HPLC column (e.g., C18).

-

The mobile phase should consist of an aqueous buffer at the desired pH (e.g., pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Inject a set of standard compounds with well-established logD values at the chosen pH.

-

Record the retention time (t_R) for each standard.

-

Create a calibration curve by plotting the known logD values against the retention times.

-

-

Sample Analysis:

-

Dissolve the test compounds in a suitable solvent.

-

Inject each test compound onto the HPLC system and record its retention time.

-

-

Calculation:

-

Using the calibration curve, determine the logD of the test compounds from their measured retention times.

-

Protocol: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound in a specific buffer.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS at pH 7.4). The presence of solid material at the end of the experiment is crucial.

-

-

Equilibration:

-

Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

-

Quantification:

-

Take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.

-

-

Result:

-

The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature.

-

Part 4: In-Silico Prediction and Modeling

In the early stages of drug discovery, computational tools are invaluable for predicting the properties of virtual compounds, allowing for the prioritization of synthetic efforts.

Computational Approaches to Predicting LogP and Solubility

A variety of algorithms are available for predicting logP and solubility. These are generally categorized into two main types:

-

Substructure-based methods: These methods, such as atomic contributions (e.g., ALOGP, XLOGP3), deconstruct the molecule into fragments and sum the contributions of each fragment to the overall property.

-

Whole molecule methods: These approaches use descriptors of the entire molecule, such as topological indices or quantum mechanical properties, in conjunction with regression analysis to predict the property of interest.

Several commercial and open-source software packages are available for these predictions, including those from Schrödinger, ChemAxon, and the free online platform SwissADME.

Strengths and Limitations of Predictive Models

-

Strengths: In-silico models are extremely fast and cost-effective, making them ideal for screening large virtual libraries of compounds. They can provide valuable guidance in the design of new molecules.

-

Limitations: The accuracy of these models is highly dependent on the training set used to develop them. They may be less accurate for novel chemical scaffolds, such as N-adamantyl-N-benzylamine derivatives, if similar structures are not well-represented in the training data. Therefore, experimental validation of in-silico predictions is always necessary.

Part 5: Data Interpretation and Application in Drug Development

The Lipophilicity-Solubility Trade-off

As illustrated in the table below, structural modifications aimed at improving solubility often lead to a decrease in lipophilicity, and vice-versa. This fundamental trade-off is a central challenge in medicinal chemistry. The goal is to find a "sweet spot" that balances these properties to achieve the desired ADME profile.

| Structural Modification | Predicted Effect on LogD (pH 7.4) | Predicted Effect on Aqueous Solubility | Rationale |

| Add -OH to benzyl ring | Decrease | Increase | Increases polarity and hydrogen bonding potential. |

| Add -Cl to benzyl ring | Increase | Decrease | Increases lipophilicity. |

| Add -COOH to benzyl ring | Decrease significantly | Increase significantly | Introduces an ionizable acidic group. |

| Add -OH to adamantyl cage | Decrease | Increase | Reduces the overall lipophilicity of the adamantyl group. |

Structure-Property Relationships

By systematically synthesizing and testing a series of N-adamantyl-N-benzylamine derivatives, researchers can build a robust understanding of the structure-property relationships (SPR) for this scaffold. This knowledge allows for the rational design of new analogs with improved properties. For example, if a lead compound is found to have high potency but poor solubility, the SPR data can guide the selection of modifications that are most likely to increase solubility without significantly compromising activity.

References

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

-

Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. [Link]

-

Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. [Link]

The Adamantane Advantage: A Technical Guide to the Structure-Activity Relationship of N-Substituted Adamantylamines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The adamantane scaffold, a rigid, lipophilic, and synthetically versatile tricyclic alkane, has cemented its status as a privileged structure in medicinal chemistry. Its unique three-dimensional structure provides a robust anchor for the precise positioning of pharmacophoric groups, enabling effective interaction with a variety of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted adamantylamines, a class of compounds that has yielded significant therapeutic agents. We will explore the causal relationships behind experimental designs and the impact of nitrogen-linked substituents on antiviral, neuroprotective, and other biological activities, offering field-proven insights for drug development professionals.

The Adamantane Core: A Foundation for Therapeutic Innovation

First isolated from crude oil in 1933, adamantane's journey into medicinal chemistry began with the discovery of the antiviral properties of its simplest amine derivative, amantadine, in the 1960s. This seminal finding opened the floodgates for the exploration of adamantane-based compounds, leading to the development of clinically significant drugs for a range of diseases, including viral infections and neurodegenerative disorders.

The therapeutic success of adamantane derivatives can be attributed to several key physicochemical properties of the adamantane cage:

-

Inherent Lipophilicity: The hydrocarbon-rich structure of adamantane imparts significant lipophilicity, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier. This property is crucial for targeting central nervous system (CNS) disorders.

-

Structural Rigidity and Three-Dimensionality: Unlike flat aromatic rings, the rigid, diamondoid structure of adamantane allows for a precise and predictable orientation of substituents in three-dimensional space. This facilitates optimal interactions with the binding sites of target proteins.

-

Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug by increasing its half-life.

-

Synthetic Tractability: The adamantane cage can be functionalized at its bridgehead positions, allowing for the systematic introduction of various substituents to explore and optimize biological activity.

This guide will focus on the modifications at the nitrogen atom of adamantylamines and their profound influence on the pharmacological profile of the resulting molecules.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The first therapeutic application of adamantylamines was as antiviral agents against the influenza A virus. Amantadine and its α-methyl analog, rimantadine, function by blocking the M2 proton channel, a crucial component in the viral replication cycle. The M2 channel is a tetrameric protein that allows protons to enter the virion upon endocytosis, a necessary step for viral uncoating.

The Role of the N-Substituent in M2 Channel Inhibition

The SAR of N-substituted adamantylamines as M2 inhibitors reveals a delicate balance between steric bulk and the nature of the substituent.

-

N-Alkyl Substitution: Generally, small N-alkyl substituents are well-tolerated, with some derivatives showing activity comparable to amantadine. However, increasing the size of the N-alkyl group often leads to a decrease in antiviral potency. For instance, while N-methyl and N-ethyl derivatives of some adamantane series retain activity, larger substituents can be detrimental. Interestingly, N-methylation of certain adamantane derivatives has been shown to cause a dramatic reduction in anti-influenza A activity.

-

N-Acyl Substitution: With the exception of glycyl derivatives, N-acylation of amantadine generally leads to a decrease in antiviral activity.

-

N-Heterocyclic Substitution: The introduction of N-heterocyclic rings has yielded compounds with significant antiviral potential. For example, 2-(1-adamantyl)piperidine has demonstrated higher potency against certain influenza strains compared to amantadine. The size and conformation of the heterocyclic ring are critical factors influencing activity.

The following table summarizes the general SAR trends for N-substituted adamantylamines as influenza A M2 inhibitors.

| N-Substituent Class | General Effect on Antiviral Activity | Key Considerations |

| Small Alkyl | Activity often retained or slightly modified | Increasing chain length can decrease potency. |

| Bulky Alkyl | Generally decreased activity | Steric hindrance may prevent optimal binding in the M2 channel. |

| Acyl | Generally decreased activity (except glycyl) | The electronic and steric properties of the acyl group are critical. |

| Aryl | Variable activity, potential for enhanced potency | Substitution pattern on the aryl ring is crucial. |

| Heterocyclic | Potential for significantly enhanced activity | Ring size, heteroatom position, and conformation are key determinants of potency. |

Experimental Protocol: M2 Proton Channel Inhibition Assay (Yeast-Based Growth Restoration)

This protocol provides a high-throughput method for screening M2 channel inhibitors.

-

Yeast Strain and Plasmids: Utilize a Saccharomyces cerevisiae strain engineered to be sensitive to the expression of a functional M2 proton channel. Transform the yeast with a plasmid encoding the M2 protein under the control of an inducible promoter.

-

Yeast Culture and Induction: Grow the transformed yeast in a selective medium to mid-log phase. Induce M2 expression by adding the appropriate inducer (e.g., galactose).

-

Compound Screening: Dispense the induced yeast culture into 96-well or 384-well plates containing various concentrations of the test compounds (N-substituted adamantylamines).

-

Growth Measurement: Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours. Monitor yeast growth by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Data Analysis: Calculate the percentage of growth restoration for each compound concentration relative to positive (no M2 expression) and negative (M2 expression, no inhibitor) controls. Determine the half-maximal effective concentration (EC50) for active compounds.

Neuroprotective Activity: Modulating the NMDA Receptor

A significant breakthrough in the therapeutic application of adamantylamines came with the discovery of their neuroprotective effects, primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Memantine (1-amino-3,5-dimethyladamantane) is a clinically approved NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. It acts as an uncompetitive, open-channel blocker with low to moderate affinity, which allows it to preferentially block excessive, pathological NMDA receptor activity without interfering with normal synaptic transmission.

N-Substituent Effects on NMDA Receptor Affinity

The SAR of N-substituted adamantylamines at the NMDA receptor is complex and influenced by the specific subunit composition of the receptor, which varies across different brain regions.

-

N-Alkylation: The addition of methyl groups to the adamantane cage, as seen in memantine, enhances its potency as an NMDA receptor antagonist compared to amantadine. Further N-alkylation can modulate this activity.

-

N-Arylation and N-Heterocyclization: The introduction of aryl and heterocyclic moieties at the nitrogen atom offers opportunities to explore interactions with different subsites within the NMDA receptor channel. The electronic and steric properties of these substituents are critical for determining binding affinity and selectivity for different NMDA receptor subtypes.

The following table presents a qualitative comparison of the NMDA receptor antagonist activity of key adamantylamines.

| Compound | N-Substituent(s) | Adamantane Substituent(s) | Relative NMDA Receptor Antagonist Potency |

| Amantadine | -H | None | Baseline |

| Memantine | -H | 3,5-dimethyl | Higher than Amantadine |

Experimental Protocol: NMDA Receptor-Mediated Calcium Influx Assay

This protocol measures the ability of N-substituted adamantylamines to inhibit NMDA receptor-mediated calcium influx in a cell-based assay.

-

Cell Culture: Plate cells expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line like HEK293) in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Compound Incubation: Wash the cells to remove excess dye and then add the test compounds (N-substituted adamantylamines) at various concentrations.

-

Receptor Stimulation: Place the plate in a fluorescence microplate reader. Add a solution containing NMDA and the co-agonist glycine to stimulate the NMDA receptors.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an influx of calcium into the cells.

-

Data Analysis: Determine the inhibitory effect of the compounds on the NMDA-induced calcium influx. Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Emerging Therapeutic Areas and Future Directions

The versatility of the adamantane scaffold continues to be explored in other therapeutic areas. N-substituted adamantylamines and related derivatives have shown promise as:

-

Anticancer Agents: The lipophilicity of the adamantane cage can enhance the cellular uptake of cytotoxic agents.

-

Antidiabetic Agents: Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, features an adamantyl group that contributes to its pharmacokinetic properties.

-

Antimicrobial Agents: Adamantane derivatives have demonstrated activity against various bacteria and fungi.

The future of N-substituted adamantylamine research lies in the rational design of molecules with improved target selectivity and reduced off-target effects. The use of computational modeling and structure-based drug design will be instrumental in predicting the binding modes and affinities of novel derivatives. Furthermore, the exploration of diverse N-substituents, including complex heterocyclic systems and peptidic moieties, will undoubtedly lead to the discovery of new therapeutic agents with enhanced efficacy and safety profiles.

Conclusion

The N-substituted adamantylamines represent a rich and enduring class of pharmacologically active compounds. The unique properties of the adamantane core, combined with the tunable nature of the N-substituent, provide a powerful platform for the development of novel therapeutics. A thorough understanding of the structure-activity relationships discussed in this guide is essential for medicinal chemists and drug development professionals seeking to harness the full potential of this remarkable scaffold. By continuing to explore the intricate interplay between structure and function, the scientific community can build upon the legacy of amantadine and memantine to create the next generation of adamantane-based medicines.

References

-

ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Available from: [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available from: [Link]

-

Clinical Trials. (2023, August 10). Memantine vs Amantadine | Power. Available from: [Link]

- Kornhuber, J., Bormann, J., Retz, W., Hübers, M., & Riederer, P. (1991). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 34, 51–57.

-

Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Available from: [Link]

-

Philadelphia Integrative Psychiatry. (2024, April 12). Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. Available from: [Link]

-

Luo, W., Tweedie, D., Beedie, S. L., Vargesson, N., Figg, W. D., Greig, N. H., & Scerba, M. T. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry, 26(8), 1547–1559. Available from: [Link]

- Danysz, W., & Parsons, A. C. (1998). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties.

-

Wang, J., Ma, C., Wu, Y., Cady, S. D., Hong, M., DeGrado, W. F., & Pinto, L. H. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLoS ONE, 8(2), e55271. Available from: [Link]

-

Preprints.org. (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Available from: [Link]

- Luo, W., Tweedie, D., Beedie, S. L., Vargesson, N., Figg, W. D., Greig, N. H., & Scerba, M. T. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry, 26(8), 1547–1559.

-

Pharmacy 180. SAR of Adamantane Amines. Available from: [Link]

-

MDPI. (2016, May 5). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 589. Available from: [Link]

- Ben-Ari, Y., & Gho, M. (1988). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology, 158(1-2), 129–134.

- Parsons, C. G., Danysz, W., & Quack, G. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Drug Development Research, 42(3-4), 132–146.

-

Slideshare. (2015, November 24). Antiviral SAR pharm chem group 6 final.pptx. Available from: [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 20(5), 8259–8274. Available from: [Link]

-

Hong, M., & DeGrado, W. F. (2009). Structure and Function of the Influenza A M2 Proton Channel. Annual Review of Biophysics, 38, 303–325. Available from: [Link]

-

Al-Suhaibani, S. S., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. Molecules, 27(19), 6296. Available from: [Link]

-

Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available from: [Link]

-

Chen, C., He, L., & Xi, C. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Communications, 12(1), 184. Available from: [Link]

-

Wu, Y., Canturk, B., Cady, S. D., Wang, J., Hong, M., DeGrado, W. F., & Pinto, L. H. (2014). Flipping in the Pore: Discovery of Dual Inhibitors That Bind in Different Orientations to the Wild-Type versus the Amantadine-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel. Journal of the American Chemical Society, 136(50), 17592–17601. Available from: [Link]

- Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., Ikeda, S., & De Clercq, E. (1994). Synthesis and Ant

Methodological & Application

Application Note: Optimized Synthesis of N-(2-adamantyl)-N-(3-bromobenzyl)amine

Executive Summary & Scope

This protocol details the synthesis of N-(2-adamantyl)-N-(3-bromobenzyl)amine , a lipophilic secondary amine scaffold often utilized in the development of ion channel blockers and neuroactive ligands (structurally related to Bromantane analogs).[1][2]

The synthesis of 2-substituted adamantane amines presents a specific challenge: steric hindrance at the bridgehead-adjacent C2 position.[1][2] Standard reductive amination conditions (e.g., catalytic acid in methanol) often fail to drive imine formation to completion, resulting in low yields or difficult purifications.[1][2]

To overcome this, this guide utilizes a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol . This Lewis acid acts as both a catalyst and a water scavenger, forcing the equilibrium toward the sterically congested imine intermediate before reduction.[2]

Key Chemical Attributes

| Parameter | Detail |

| Target Molecule | N-(2-adamantyl)-N-(3-bromobenzyl)amine |

| Molecular Formula | C₁₇H₂₂BrN |

| Molecular Weight | 320.27 g/mol |

| Core Challenge | Steric bulk of the adamantyl cage retards nucleophilic attack at C2.[1][2][3][4] |

| Primary Methodology | Ti(OiPr)₄-mediated condensation followed by NaBH₄ reduction.[1][2] |

Retrosynthetic Analysis & Strategy

The synthesis is best approached via Reductive Amination .[2][5][6] While direct alkylation (SN2) is possible, it is prone to over-alkylation and elimination side reactions.[1][2] We present two routes, prioritizing Route A for its use of the more stable and cost-effective ketone starting material.[2]

Figure 1: Retrosynthetic strategy highlighting the Titanium-mediated pathway (Route A) as the primary robust method for hindered ketones.[1]

Materials & Equipment

Reagents

-

2-Adamantanone (CAS: 700-58-3): 1.0 equiv.[1][2] (Starting material).

-

3-Bromobenzylamine (CAS: 10269-01-9): 1.1 equiv.[1][2] (Nucleophile).[1][2]

-

Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.25 – 1.5 equiv.[1][2] (Lewis acid/Desiccant).[1][2] Handle under inert atmosphere.

-

Sodium Borohydride (NaBH₄): 1.5 equiv.[1][2] (Reducing agent).[1][2][4][6][7][8][9][10]

-

Solvents: Absolute Ethanol (EtOH) or Methanol (MeOH); Tetrahydrofuran (THF) - optional for initial mixing.[1][2]

Equipment

-

Schlenk line or Nitrogen balloon (for moisture-sensitive Ti(OiPr)₄ addition).[1][2]

-

Celite® 545 filter aid (Critical for removing Titanium salts).[1][2]

Experimental Protocol (Route A: Ti-Mediated)

This protocol is scaled for 5.0 mmol of 2-Adamantanone.[1][2]

Step 1: Imine Formation (The "Titanium Push")

Rationale: 2-Adamantanone is reluctant to form imines.[1][2] Ti(OiPr)₄ coordinates to the ketone oxygen, increasing electrophilicity, while simultaneously scavenging the water produced, driving the reaction to completion.[2]

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen/Argon.[1][2]

-

Charging: Add 2-Adamantanone (751 mg, 5.0 mmol) and 3-Bromobenzylamine (1.02 g, 5.5 mmol).

-

Catalyst Addition: Add Titanium(IV) isopropoxide (1.85 mL, ~6.25 mmol) neat via syringe.

-

Reaction: Stir the mixture at ambient temperature (20-25°C) for 6–12 hours .

Step 2: Reduction

Rationale: The imine is reduced in situ.[2][6] We use NaBH₄ because it is cost-effective and compatible with the alcohol solvent added in this step.[2]

-

Dilution: Dilute the viscous reaction mixture with 15 mL of absolute Ethanol (or Methanol).

-

Caution: The reaction may be slightly exothermic upon dilution.[2]

-

-

Reduction: Cool the flask to 0°C (ice bath). Add Sodium Borohydride (285 mg, 7.5 mmol) portion-wise over 10 minutes.

-

Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours .

Step 3: Quench & Workup (The "Titanium Crash")

Rationale: Quenching Ti(OiPr)₄ with water produces Titanium Dioxide (TiO₂), a fine white precipitate that is notoriously difficult to filter and can clog funnels.[1][2] The specific base/filtration method below is critical.

-

Quench: Add 5 mL of water dropwise to the reaction mixture. A heavy white precipitate (TiO₂) will form.[1][2]

-

Precipitation: Add 10 mL of 1N NaOH or NH₄OH. Stir vigorously for 10 minutes. This helps aggregate the Titanium salts.[2]

-

Filtration: Filter the suspension through a pad of Celite® in a sintered glass funnel.[2] Wash the Celite pad thoroughly with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2]

-

Extraction: Transfer the filtrate to a separatory funnel.

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.

Step 4: Purification[1][12]

-

Recrystallization (Alternative): Convert the free base to the Hydrochloride salt.[2]

Quality Control & Validation

| Technique | Expected Observation | Diagnostic Signal |

| ¹H NMR (CDCl₃) | Bridgehead CH | Multiplet/Broad Singlet at δ ~2.8 - 3.0 ppm (N-CH-Ad).[1][2] |

| Benzylic CH₂ | Singlet at δ ~3.8 ppm .[1][2] | |

| Aromatic | Multiplet at δ 7.1 - 7.6 ppm (3-bromo pattern).[1][2] | |

| LC-MS (ESI+) | Molecular Ion | m/z = 320.1 / 322.1 ([M+H]⁺).[1][2] Note the 1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br).[2] |

| Appearance | Physical State | Free base: Viscous pale yellow oil or low-melting solid.[1][2] HCl Salt: White crystalline solid (MP > 200°C).[1][2] |

Troubleshooting & Optimization

Use this logic flow if yields are below 60%.

Figure 2: Troubleshooting decision tree for optimizing the reductive amination workflow.

Safety & Handling

-

3-Bromobenzylamine: Caustic and lachrymator.[1][2] Handle in a fume hood.

-

Titanium(IV) Isopropoxide: Reacts violently with water.[1][2] Keep bottles tightly sealed.

-

Bromine Isotopes: Remember that Bromine compounds show a characteristic "doublet" in Mass Spec (M and M+2) of nearly equal intensity.[2] Do not mistake this for an impurity.

References

-

Bhattacharyya, S. (1995).[1][2] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1355-1358.[1][2]

-

Mattson, R. J., et al. (1990).[1][2][6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2][6] The Journal of Organic Chemistry, 55(8), 2552-2554.[1][2][6]

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

-

PubChem Compound Summary. (2025). "Bromantane (Related Analog Data)." National Center for Biotechnology Information.[1][2]

Sources

- 1. 87913-26-6 CAS MSDS (Bromantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. eurekaselect.com [eurekaselect.com]

- 11. US3391142A - Adamantyl secondary amines - Google Patents [patents.google.com]

High-Throughput Screening of Adamantane-Based Libraries: Overcoming Lipophilicity to Unlock Privileged Scaffolds

Abstract

The adamantane cage is a "privileged scaffold" in medicinal chemistry, offering unique lipophilicity, rigidity, and metabolic stability that significantly enhance the pharmacokinetic (PK) profiles of drug candidates.[1][2][3] While historically successful in antivirals (Amantadine) and neurotherapeutics (Memantine), screening adamantane-based libraries presents a distinct biophysical challenge: solubility . This application note details a robust HTS workflow designed to mitigate the aggregation and precipitation issues inherent to these lipophilic diamondoid structures. We focus on two validated case studies: the Influenza M2 proton channel and the metabolic enzyme 11

Part 1: Library Management & Solubility Optimization

The Challenge: Adamantane derivatives are highly lipophilic (

Protocol A: The "Intermediate Plate" Dilution Strategy

To maintain compound integrity, do not perform a direct 1:1000 dilution. Use a stepwise gradient to acclimate the compounds to polarity.

Reagents:

-

Compound Source: 10 mM Adamantane library in 100% DMSO (stored at -20°C).

-

Intermediate Buffer: 50% DMSO / 50% Assay Buffer.

-

Solubilizing Agent: Pluronic F-127 (0.01% final concentration).

Workflow:

-

Thaw: Equilibrate source plates to RT (25°C) for 1 hour. Centrifuge at 1000 x g for 1 min to remove condensation.

-

Acoustic Transfer (Echo 650): Transfer 50 nL of source compound to the Intermediate Plate.

-

Backfill: Add 49.95

L of Intermediate Buffer to the Intermediate Plate. Shake at 1200 rpm for 2 mins.-

Result: 10

M compound in 50% DMSO.

-

-

Final Transfer: Transfer 5

L from Intermediate Plate to 45-

Final Assay Conditions: 1

M compound, 5% DMSO.

-

Expert Insight: We utilize Pluronic F-127 in the assay buffer. This non-ionic surfactant forms micelles that can sequester adamantane monomers, preventing the formation of colloidal aggregates which are the primary cause of pan-assay interference (PAINS).

Visualization: Compound Handling Workflow

Caption: Two-step dilution workflow to prevent adamantane precipitation during liquid handling.

Part 2: Ion Channel Screening (Influenza M2 Target)

Target: Influenza A M2 Proton Channel.[4][5] Mechanism: Adamantane derivatives (like Amantadine) block the pore, preventing proton influx required for viral uncoating. Assay Type: Cell-based pH-sensitive Fluorescence Assay.

Protocol B: M2 Proton Flux Assay

This assay measures the acidification of the cytoplasm. Blockers prevent the pH drop.

Materials:

-

Cells: HEK293 stably expressing M2 wild-type or mutants (S31N).

-

Dye: BCECF-AM (pH sensitive ratiometric dye).

-

Stimulus: Low pH Buffer (pH 5.5).

Step-by-Step Procedure:

-

Cell Plating: Seed 15,000 cells/well in poly-D-lysine coated 384-well black plates. Incubate 24h.

-

Dye Loading: Wash cells with HBSS. Add 2

M BCECF-AM. Incubate 45 min at 37°C. -

Compound Addition: Add 5

L of adamantane library (from Protocol A). Incubate 20 min. -

Baseline Read: Measure fluorescence (

and -

Acid Challenge: Inject 20

L of pH 5.5 Buffer (Citrate-based). -

Kinetic Read: Monitor fluorescence ratio drop for 120 seconds.

Data Interpretation:

-

Vehicle Control (DMSO): Rapid drop in intracellular pH (Fluorescence ratio decreases).

-

Positive Control (100

M Amantadine): pH remains stable (Channel blocked). -

Hit Definition:

inhibition of proton flux compared to control.

Scientific Integrity: The binding site of adamantanes in M2 is controversial (pore vs. lipid-facing).[5][6] This functional assay detects pore blockers effectively. Lipid-facing binders may show lower efficacy in this specific setup but are valuable for overcoming S31N resistance [1].

Part 3: Enzymatic Screening (11 -HSD1 Target)

Target: 11

Protocol C: HTRF Inhibition Assay

Adamantane derivatives are excellent scaffolds for the lipophilic pocket of 11

Reaction Principle:

-

Enzyme converts Cortisone + NADPH

Cortisol + NADP+. -

HTRF detection uses:

-

Anti-Cortisol antibody labeled with Cryptate (Donor).

-

d2-labeled Cortisol (Acceptor).

-

-

Signal: High FRET signal = Low enzymatic activity (Labeled cortisol binds antibody). Low FRET signal = High activity (Native cortisol displaces labeled cortisol).

Step-by-Step Procedure:

-

Enzyme Mix: Dispense 2

L of human recombinant 11 -

Compound: Add 50 nL of library compounds via Echo. Incubate 15 min.

-

Substrate: Add 2

L of Cortisone (200 nM). -

Reaction: Incubate at 37°C for 60 min.

-

Detection: Add 5

L of HTRF pre-mixed detection reagents (Anti-Cortisol-Cryptate + Cortisol-d2). -

Read: Incubate 2h at RT. Read on EnVision (Ex: 337nm, Em: 665nm/620nm).

Part 4: Data Analysis & Validation Logic

Quality Control: The Z-Prime Factor

For every plate, calculate the Z' factor to ensure assay robustness.

| Metric | Formula | Acceptance Criteria |

| Z-Prime ( | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| Signal-to-Background (S/B) | ||

| CV% |

Where

Hit Validation: The False Positive Trap

Adamantanes are prone to forming colloidal aggregates that sequester enzymes, leading to false inhibition.

Validation Protocol:

-

Dose-Response: Re-test hits at 8 concentrations (0.5 nM to 10

M). -

Detergent Sensitivity: Repeat IC50 with 0.01% Triton X-100. If potency shifts significantly (

), the compound is likely an aggregator (False Positive). -

Orthogonal Assay: Use Surface Plasmon Resonance (SPR) to verify 1:1 binding stoichiometry.

Visualization: Screening Logic Tree

Caption: Decision tree for validating adamantane hits, prioritizing the elimination of colloidal aggregators.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516–3604.

-

Scott, J. S., et al. (2012). Discovery of a selective 11

-HSD1 inhibitor for the treatment of metabolic syndrome. Journal of Medicinal Chemistry. -

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

-

Assay Guidance Manual. (2024). National Center for Biotechnology Information (US). Bethesda (MD).

Sources

- 1. preprints.org [preprints.org]

- 2. jchr.org [jchr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 7. d-nb.info [d-nb.info]

- 8. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of 11β-HSD1 inhibitors through enhanced sampling methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Custom Synthesis of N-Adamantyl-N-Benzylamine Analogs: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry

The adamantane cage, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has earned its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including metabolic stability and the ability to orient substituents in a precise three-dimensional arrangement, have led to its incorporation into a number of approved drugs.[3][4] Adamantane-containing compounds have demonstrated a broad spectrum of biological activities, finding applications as antiviral, neuroprotective, and antidiabetic agents.[1][5] The N-adamantyl-N-benzylamine core represents a versatile platform for the design of novel therapeutic agents, combining the favorable pharmacokinetic characteristics of the adamantyl group with the diverse pharmacological possibilities offered by a substituted benzyl moiety.

This comprehensive guide provides detailed application notes and step-by-step protocols for the custom synthesis of N-adamantyl-N-benzylamine analogs. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to efficiently synthesize and characterize these promising compounds.

Strategic Approaches to Synthesis: A Tale of Two Pathways

The synthesis of N-adamantyl-N-benzylamine analogs can be efficiently achieved through two primary synthetic routes: Reductive Amination and Nucleophilic Substitution . The choice between these pathways is often dictated by the availability of starting materials, desired scale, and the nature of the substituents on the aromatic ring.

Reductive Amination: The Convergent Approach

Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds.[6] This strategy involves the reaction of a carbonyl compound (a substituted benzaldehyde) with an amine (adamantanamine) to form an intermediate imine, which is then reduced in situ or in a subsequent step to the desired secondary amine. This approach is highly convergent, allowing for the rapid generation of a diverse library of analogs by varying the benzaldehyde starting material.

Mechanism of Reductive Amination

The reaction proceeds through the initial formation of a carbinolamine, which then dehydrates to form an imine. The imine is subsequently reduced by a hydride-based reducing agent. For sterically hindered amines like adamantanamine, the choice of reducing agent and reaction conditions is critical to achieving high yields and minimizing side reactions.[7]

Diagram 1: General Mechanism of Reductive Amination

Caption: The two-stage process of reductive amination.

Nucleophilic Substitution: The Stepwise Approach

An alternative strategy involves the direct N-benzylation of adamantanamine via a nucleophilic substitution reaction with a substituted benzyl halide (e.g., benzyl bromide or chloride). This method is straightforward but can be prone to over-alkylation, leading to the formation of the tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is essential to favor the desired mono-benzylation product.

Mechanism of Nucleophilic Substitution (SN2)

In this pathway, the lone pair of electrons on the nitrogen atom of adamantanamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group.

Diagram 2: SN2 Mechanism for N-Benzylation

Caption: Nucleophilic attack in the SN2 reaction.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-adamantyl-N-benzylamine analogs. These protocols are designed to be self-validating, with in-process controls and characterization steps.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for the reductive amination of sterically hindered amines.[2][5] It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the formation of the corresponding alcohol byproduct.[1]

Table 1: Reagents and Materials for One-Pot Reductive Amination

| Reagent/Material | Purpose | Typical Quantity (for a 1 mmol scale reaction) |

| 1-Adamantanamine | Starting Amine | 1.0 mmol, 1.0 eq. |

| Substituted Benzaldehyde | Carbonyl Component | 1.0 - 1.2 mmol, 1.0 - 1.2 eq. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | 1.5 - 2.0 mmol, 1.5 - 2.0 eq. |

| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous Solvent | 10 - 20 mL |

| Glacial Acetic Acid (optional) | Catalyst | 1-2 drops |

| Saturated Sodium Bicarbonate Solution | Quenching Agent | As needed |

| Anhydrous Magnesium or Sodium Sulfate | Drying Agent | As needed |

| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography | As needed |

| Hexanes/Ethyl Acetate | Mobile Phase for Chromatography | As needed |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanamine (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine. For less reactive aldehydes, the addition of a catalytic amount of glacial acetic acid (1-2 drops) can be beneficial.[8]

-

Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the starting materials and the formation of a new, less polar spot corresponding to the product should be observed. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-adamantyl-N-benzylamine analog.[9][10]

Protocol 2: Two-Step Reductive Amination via Imine Isolation

For certain substrates, particularly when dealing with sensitive functional groups on the benzaldehyde analog, a two-step procedure involving the isolation of the imine intermediate can be advantageous.

Step 1: Synthesis of N-Benzylidene-1-adamantanamine

This protocol is adapted from a reported procedure for the synthesis of the imine from amantadine hydrochloride.[11]

-

Free-Basing of Adamantanamine (if starting from the hydrochloride salt): If using adamantanamine hydrochloride, dissolve it in a suitable solvent like methanol and add one equivalent of a base such as potassium hydroxide. Stir for 1-2 hours, then filter off the precipitated salt. The resulting solution contains the free adamantanamine.

-

Imine Formation: To a solution of the free adamantanamine (1.0 mmol) in anhydrous ethanol (10 mL), add the substituted benzaldehyde (1.0 mmol).

-

Reaction: Reflux the reaction mixture for 2-4 hours.

-

Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude imine can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.

Step 2: Reduction of the Imine to the Secondary Amine

-

Reduction Setup: Dissolve the crude imine (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Follow the work-up, extraction, and purification procedures as described in Protocol 1.

Protocol 3: N-Benzylation of Adamantanamine via Nucleophilic Substitution

This protocol provides a general procedure for the direct benzylation of 1-adamantanamine.

Table 2: Reagents and Materials for N-Benzylation

| Reagent/Material | Purpose | Typical Quantity (for a 1 mmol scale reaction) |

| 1-Adamantanamine | Nucleophile | 1.2 - 1.5 mmol, 1.2 - 1.5 eq. |

| Substituted Benzyl Bromide/Chloride | Electrophile | 1.0 mmol, 1.0 eq. |

| Potassium Carbonate or Triethylamine | Base | 2.0 - 3.0 mmol, 2.0 - 3.0 eq. |

| Acetonitrile or N,N-Dimethylformamide (DMF) | Anhydrous Solvent | 10 - 20 mL |

| Saturated Sodium Bicarbonate Solution | Quenching Agent | As needed |

| Anhydrous Magnesium or Sodium Sulfate | Drying Agent | As needed |

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-adamantanamine (1.2 mmol) in anhydrous acetonitrile (15 mL), add potassium carbonate (2.0 mmol) and the substituted benzyl bromide (1.0 mmol). Using a slight excess of the amine can help to minimize dialkylation.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction and Purification: Redissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.

Characterization and Data Interpretation

The successful synthesis of N-adamantyl-N-benzylamine analogs must be confirmed by appropriate analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.

Expected ¹H and ¹³C NMR Spectral Data

While specific chemical shifts will vary depending on the substitution pattern of the benzyl group, the following provides a general guide to the expected NMR signals for the parent N-(1-adamantyl)-N-benzylamine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(1-Adamantyl)-N-benzylamine

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Adamantyl-CH (bridgehead) | ~1.6 - 1.8 | ~30 - 35 |

| Adamantyl-CH₂ (methylene) | ~1.9 - 2.1 | ~40 - 45 |

| Adamantyl-C (quaternary) | - | ~50 - 55 |

| N-CH₂ (benzylic) | ~3.7 - 4.0 (singlet) | ~50 - 55 |

| Aromatic-CH | ~7.2 - 7.4 (multiplet) | ~127 - 129 |

| Aromatic-C (ipso) | - | ~140 - 145 |

| NH | ~1.5 - 2.5 (broad singlet) | - |

Note: These are estimated ranges and actual values may vary. The NH proton signal may be broad and its chemical shift can be solvent-dependent.[12]

Troubleshooting and Field-Proven Insights

-

Incomplete Reductive Amination: If the reaction stalls, particularly with sterically hindered substrates, gentle heating (40-50 °C) can be beneficial. The addition of a Lewis acid, such as titanium(IV) isopropoxide, can also facilitate imine formation.[8]

-

Over-alkylation in N-Benzylation: To minimize the formation of the tertiary amine, use a slight excess of adamantanamine and add the benzyl halide slowly to the reaction mixture.

-

Purification Challenges: The lipophilic nature of the adamantyl group can sometimes make purification by column chromatography challenging. A careful selection of the eluent system is crucial. For closely eluting impurities, a shallower solvent gradient or the use of a different solvent system (e.g., toluene/ethyl acetate) may be necessary.

Conclusion

The synthetic strategies and detailed protocols outlined in this guide provide a robust framework for the custom synthesis of N-adamantyl-N-benzylamine analogs. By understanding the underlying principles of reductive amination and nucleophilic substitution, and by carefully controlling reaction conditions, researchers can efficiently access a wide range of these promising compounds for further investigation in drug discovery and development programs. The unique properties of the adamantane scaffold continue to offer exciting opportunities for the design of novel therapeutics with enhanced pharmacological profiles.[1][4]

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Kadi, A. A., Al-Abdullah, N. G., Shehata, I. A., El-Emam, A. A., & Al-Obaid, A. M. (2010). Adamantane-containing compounds as potential therapeutic agents.

- Giblin, G. M. P., & Taylor, R. J. K. (2006). Adamantane in synthesis. Organic & Biomolecular Chemistry, 4(14), 2633-2647.

- Magdolen, P., & Mečiarová, M. (2018). Adamantane derivatives: a review of their antiviral activity. Acta Virologica, 62(04), 361-370.

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

- Hutchins, R. O., & Hutchins, M. K. (1991). Reduction of C=N to CH-NH by Metal Hydrides. In Comprehensive Organic Synthesis (Vol. 8, pp. 25-78). Pergamon.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Zhao, G. L., & Feng, Y. M. (2012). (E)-N-Benzylideneadamantan-1-amine. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1130. [Link]

- Armarego, W. L., & Chai, C. L. (2012).

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Fomin, M. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Retrieved from [Link]

- Myers, A. G. (n.d.).

-

Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]

-

University of Pretoria. (n.d.). Benzylation of adenine under basic conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Purification of (S)

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(6), 497-509.

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

- Ostál, E., & Káňová, D. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of Chemical Sciences, 135(2), 1-11.

-

ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. (E)-N-Benzylideneadamantan-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. web.pdx.edu [web.pdx.edu]

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Adamantyl-N-Benzylamine Synthesis

Current Status: Operational Topic: Yield Improvement & Troubleshooting Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-adamantyl-N-benzylamine presents a classic case of sterically hindered amine synthesis . The bulky adamantyl cage creates significant kinetic barriers to nucleophilic attack, often resulting in stalled imine formation or incomplete reduction.

This guide moves beyond standard textbook protocols, focusing on the Titanium(IV)-mediated Reductive Amination route.[1] This method consistently outperforms direct alkylation (SN2) and standard reductive amination in yield and purity for this specific scaffold.

Part 1: Route Selection (The "Why")

Decision Matrix: Selecting the Right Pathway

Before troubleshooting your current setup, ensure you are on the correct synthetic path.

Figure 1: Decision matrix highlighting the necessity of Lewis Acid activation for hindered substrates.

Part 2: Troubleshooting & FAQs

Category 1: Reaction Setup & Reagents

Q1: I am using standard reductive amination (NaBH(OAc)₃ in DCE), but my conversion is stuck at 50%. Why? Diagnosis: Incomplete Imine Formation.[2] Technical Insight: The 1-adamantyl group is extremely bulky. In a standard equilibrium, the formation of the imine (Schiff base) is kinetically slow and thermodynamically unfavorable due to steric clash with the benzyl group. Sodium triacetoxyborohydride (STAB) is a mild reducing agent; if the imine isn't forming, STAB has nothing to reduce. Solution: Switch to a Titanium(IV) Isopropoxide protocol. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl oxygen and as a water scavenger, driving the equilibrium toward the imine [1].

Q2: Can I use NaBH₄ instead of NaBH(OAc)₃? Diagnosis: Reagent Compatibility. Technical Insight: Yes, but not in one pot without modification. NaBH₄ reduces aldehydes faster than imines. If you mix everything together, you will reduce your benzaldehyde to benzyl alcohol (impurity) before it reacts with the amine. Protocol Adjustment:

-

Step 1: Stir Amine + Aldehyde + Ti(OiPr)₄ (neat or in THF) for 6–12 hours.

-

Step 2: Dilute with MeOH and then add NaBH₄.

Category 2: Experimental Protocol (The Optimized Workflow)

Q3: What is the "Gold Standard" protocol for this specific molecule? Answer: The Two-Step, One-Pot Titanium Method.

Reagents:

-

1-Adamantylamine (1.0 equiv)

-

Benzaldehyde (1.05 equiv)

-

Titanium(IV) isopropoxide (1.2 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: THF (Step 1), Methanol (Step 2)

Step-by-Step Guide:

-

Imine Formation: In a dry flask under Argon, mix 1-adamantylamine and benzaldehyde.

-

Activation: Add Ti(OiPr)₄ dropwise. The mixture may become viscous.[3] Stir at Room Temperature for 6–12 hours .

-

Reduction: Dilute the reaction mixture with absolute Methanol (approx. 5 mL per mmol).

-

Addition: Cool to 0°C. Add NaBH₄ pellets carefully (gas evolution!).

-

Quench: Stir for 2 hours, then quench with 0.1 M NaOH (not water alone, to manage Titanium salts).

Category 3: Work-up & Purification[2][6][7][8][9][10]

Q4: My work-up forms a terrible white emulsion that won't separate. What is it? Diagnosis: Titanium Dioxide/Hydroxide Gel. Cause: Quenching Ti(OiPr)₄ with pure water creates a gelatinous precipitate that traps your product. Solution:

-

The "Fieser" Modification: Quench with a specific ratio of water/NaOH.

-

Alternative: After quenching, add Celite and filter the entire mixture through a Celite pad before attempting phase separation. This removes the titanium sludge.

Q5: I’m losing product during the acid-base extraction. Where is it going? Diagnosis: Lipophilicity Trap. Technical Insight: N-adamantyl-N-benzylamine is highly lipophilic. Even as a hydrochloride salt, it may have significant solubility in organic solvents like Dichloromethane (DCM), or conversely, the free base might be partially trapped in the aqueous phase if the pH isn't high enough.

Optimized Extraction Protocol:

| Phase | pH Condition | Target Location | Action |

|---|---|---|---|

| 1. Quench | Basic (>10) | Organic (Ether/EtOAc) | Extract Free Base. Titanium salts stay in aqueous/solid. |

| 2. Wash | Neutral | Organic | Wash organic layer with Brine to remove trapped water. |

| 3. Salt Formation | Acidic (HCl in Ether) | Precipitate | Add 2M HCl in ether to the organic layer. The product HCl salt should precipitate as a white solid. |

Part 3: Mechanistic Visualization

Understanding the role of Titanium is crucial for troubleshooting yield issues.

Figure 2: Mechanistic pathway showing Titanium's dual role as Lewis Acid and Dehydrating Agent.

Part 4: Data & Benchmarks

Compare your results against these expected benchmarks to validate your process.

| Parameter | Standard Reductive Amination | Ti(IV)-Mediated Method |

| Reagents | NaBH(OAc)₃ / DCE | Ti(OiPr)₄ / NaBH₄ / MeOH |

| Reaction Time | 24–48 Hours | 6–12 Hours |

| Imine Conversion | ~40–60% (Equilibrium limited) | >95% (Driven by water scavenging) |

| Isolated Yield | 45–55% | 85–92% |

| Major Impurity | Benzyl Alcohol (Reduction of aldehyde) | Minimal |

References

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.

-

Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1, 1994.

Sources

Side product formation in the synthesis of N-aryl-substituted adamantan-2-amines

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of N-aryl-substituted adamantan-2-amines. These scaffolds are of significant interest in medicinal chemistry due to their unique lipophilic and rigid structure, which can confer desirable pharmacokinetic properties to drug candidates.[1] However, their synthesis is often plagued by challenges related to the steric bulk of the adamantyl group and the specific reactivity of the secondary amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common side product formation and yield issues.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Buchwald-Hartwig amination yield is low, and I'm observing significant hydrodehalogenation of my aryl halide. What's happening and how can I fix it?

Answer:

This is a classic problem in palladium-catalyzed cross-coupling reactions. The formation of a hydrodehalogenated arene (Ar-H instead of Ar-NHR) is a competitive side reaction to the desired C-N bond formation.[2]

Causality: The primary mechanism for this side reaction is often β-hydride elimination from the palladium-amide intermediate. Instead of undergoing reductive elimination to form the desired product, the intermediate eliminates a β-hydrogen (if available on the amine), forming an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the halide from the initial oxidative addition complex, regenerating the Pd(0) catalyst and producing the hydrodehalogenated arene.[2]